molecular formula C11H17ClN4 B12220727 1,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

1,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12220727
M. Wt: 240.73 g/mol
InChI Key: LKGLVTXXUBLPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrrole with 1,5-dimethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

1,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-2-pyrrolidinone: A related compound with similar structural features.

    N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with distinct properties.

Uniqueness

1,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole and pyrrole moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H17ClN4

Molecular Weight

240.73 g/mol

IUPAC Name

1,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H16N4.ClH/c1-9-11(8-13-15(9)3)12-7-10-5-4-6-14(10)2;/h4-6,8,12H,7H2,1-3H3;1H

InChI Key

LKGLVTXXUBLPBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC=CN2C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.